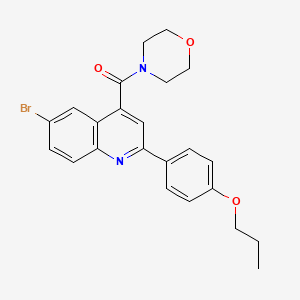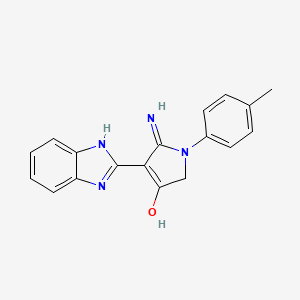
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, also known as GW3965, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective liver X receptor (LXR) agonists and has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis.
Wirkmechanismus
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline exerts its effects by selectively activating the LXR, a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and glucose homeostasis. LXR activation leads to the upregulation of genes involved in cholesterol efflux, fatty acid oxidation, and glucose uptake, while downregulating genes involved in lipogenesis and inflammation. This results in improved lipid and glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. It has also been shown to reduce atherosclerosis in animal models and improve liver function in patients with non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has several advantages for lab experiments, including its high potency and selectivity for LXR activation, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential to induce liver toxicity in some animal models.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, including its potential use in the treatment of metabolic disorders such as diabetes and obesity, its potential use as an anti-inflammatory and anti-cancer agent, and its potential use in the treatment of liver diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and efficacy. Additionally, new analogs of this compound may be developed that have improved solubility and bioavailability, as well as increased potency and selectivity for LXR activation.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exerts its effects by selectively activating the LXR, leading to improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. While it has several advantages for lab experiments, including its high potency and selectivity, it also has some limitations, including its potential to induce liver toxicity. Further studies are needed to determine its optimal use in the treatment of metabolic disorders, inflammatory diseases, and cancer, as well as its long-term safety and efficacy.
Synthesemethoden
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline is synthesized by a multi-step process that involves the reaction of 4-bromo-2-(4-propoxyphenyl)quinoline with morpholine and isocyanate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis, making it a potential candidate for the treatment of metabolic disorders such as diabetes, obesity, and atherosclerosis. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
[6-bromo-2-(4-propoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3/c1-2-11-29-18-6-3-16(4-7-18)22-15-20(23(27)26-9-12-28-13-10-26)19-14-17(24)5-8-21(19)25-22/h3-8,14-15H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDMYVRLXRZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-(3-methyl-2-buten-1-yl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6061552.png)
![{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid](/img/structure/B6061564.png)
![1-(2-methylbenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6061567.png)
![2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}pyrimidine](/img/structure/B6061573.png)
![3-{[5-(3-butoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6061574.png)
![N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6061577.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6061593.png)
![2-[(3-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6061596.png)
![4-(2-isopropyl-1,3-oxazol-4-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6061603.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)

![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)